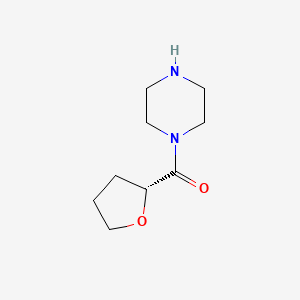

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-

Description

Historical Context and Discovery

The discovery and development of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- can be traced to research efforts focused on the synthesis and purification of terazosin hydrochloride, a prominent alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. The compound was first identified and characterized as a process-related impurity during the development of analytical methods for terazosin quality control, leading to its formal recognition in pharmaceutical compendial standards. Early synthetic studies revealed that this compound could arise through various pathways during terazosin synthesis, including diazo reactions followed by hydrolysis and direct amidation processes involving tetrahydrofuran-2-carboxylic acid and piperazine derivatives.

Properties

IUPAC Name |

[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESBLFBQANJHH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412334-56-6 | |

| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Table 1: Typical Reaction Parameters for Amide Formation

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF), DMF |

| Base | Triethylamine (1.1–1.5 equiv) |

| Temperature | 0°C to 25°C |

| Reaction Time | 2–24 hours |

| Atmosphere | Nitrogen or Argon |

| Purification | Recrystallization, silica gel chromatography |

| Enantiomeric Control | Chiral resolution or asymmetric catalysis |

Industrial Scale Synthesis

On an industrial scale, the synthesis is optimized for yield, cost, and environmental impact:

Continuous Flow Reactors : Use of continuous flow technology allows precise control of reaction parameters, improved heat and mass transfer, and safer handling of reactive intermediates.

Automated Systems : Automation enhances reproducibility and scalability.

Green Chemistry Approaches : Replacement of traditional solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) reduces environmental footprint.

Catalyst Recycling : Immobilization of coupling catalysts (e.g., HATU) on solid supports enables reuse, reducing waste and cost.

Microwave-Assisted Synthesis : Application of microwave irradiation can significantly reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields.

Advanced Synthetic Strategies for Enantiomeric Purity

Achieving high enantiomeric excess (ee) is critical for the biological activity of the compound:

Catalytic Asymmetric Synthesis : Employing chiral catalysts such as BINOL-derived phosphoric acids during amide bond formation induces stereoselectivity.

Kinetic Resolution : Enzymatic hydrolysis using lipases selectively removes the undesired (2S)-enantiomer.

Crystallization-Induced Dynamic Resolution (CIDR) : This method leverages reversible racemization under crystallization conditions to enrich the (2R)-enantiomer, achieving ee > 99%.

Analytical and Characterization Techniques

To confirm the structure, purity, and stereochemistry of the synthesized compound, the following methods are employed:

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) with chiral stationary phases to determine enantiomeric purity.

Thermal Analysis : Thermogravimetric Analysis (TGA) to assess thermal stability (>200°C decomposition temperature).

Computational Methods : Density Functional Theory (DFT) calculations and molecular docking to predict reactivity and bioactivity.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Amide Formation with Acid Chloride | Reaction of piperazine with tetrahydrofuran-2-carbonyl chloride in base | Straightforward, high yield | Requires moisture-free conditions |

| Coupling with Activated Acid | Use of coupling agents (DCC, HATU) with tetrahydrofuran-2-carboxylic acid | Mild conditions, good stereocontrol | Cost of coupling agents |

| Chiral Resolution | Recrystallization with enantiopure acids or enzymatic kinetic resolution | High enantiomeric purity | Additional purification steps |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts during amide bond formation | High stereoselectivity | Catalyst cost and availability |

| Continuous Flow Synthesis | Automated, scalable process with controlled parameters | Efficient, reproducible | Requires specialized equipment |

| Microwave-Assisted Synthesis | Accelerated reaction times using microwave irradiation | Time-saving, energy-efficient | Equipment cost |

Research Findings and Notes

The compound’s synthesis is well-established with multiple routes focusing on amide bond formation.

Enantiomeric purity is critical and achieved through chiral catalysis or resolution techniques.

Industrial methods emphasize green chemistry and process intensification.

The compound serves as a key intermediate in pharmaceutical synthesis, notably in drugs targeting α-1-adrenergic receptors.

Ongoing research explores optimization of reaction conditions, catalyst development, and scale-up strategies.

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- has the molecular formula and a molecular weight of 184.24 g/mol. Its structure features a piperazine ring substituted with a tetrahydrofuran moiety, which contributes to its biological activity and interaction with various biomolecules .

Scientific Research Applications

1. Medicinal Chemistry

- Intermediate in Drug Synthesis : The compound is notably used as an intermediate in the synthesis of terazosin hydrochloride, a medication used to treat hypertension and benign prostatic hyperplasia. Its role in this synthesis highlights its importance in pharmaceutical development .

- Potential Antimicrobial and Anticancer Properties : Research is ongoing to evaluate the compound's biological activities, including its potential antimicrobial and anticancer effects. Initial studies suggest that it may inhibit certain enzymes involved in microbial growth .

2. Biochemical Research

- Enzyme Interactions : The compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. Its binding interactions can modulate enzyme activity, which is crucial for understanding metabolic pathways .

- Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular metabolism and proliferation. These effects are particularly relevant for studies on vascular function due to its interaction with α-1-adrenergic receptors .

3. Industrial Applications

- Specialty Chemicals Production : Beyond pharmaceuticals, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is utilized in the production of specialty chemicals and agrochemicals. Its versatility as a reagent in organic synthesis makes it valuable for industrial applications .

Case Study 1: Terazosin Hydrochloride Synthesis

In the synthesis of terazosin hydrochloride, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine serves as a key intermediate. The process involves several steps where this compound facilitates the formation of the active pharmaceutical ingredient through specific chemical reactions that enhance yield and purity.

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine revealed that it exhibits inhibitory effects against certain bacterial strains. This was demonstrated through assays measuring growth inhibition, indicating potential for further development as an antimicrobial agent.

Molecular Mechanism of Action

The molecular mechanism by which 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine exerts its effects involves:

- Binding to Receptors : It binds to α-1-adrenergic receptors, leading to receptor inhibition and subsequent vasodilation. This mechanism is essential for its role in managing blood pressure .

- Influencing Metabolic Pathways : The compound participates in various metabolic pathways by interacting with enzymes that facilitate its conversion into active metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Understanding the transport and distribution of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine within biological systems is crucial for its efficacy as a therapeutic agent. It interacts with cellular transporters that facilitate its movement across membranes, impacting its bioavailability and therapeutic outcomes .

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Carbonyl vs. Alkyl/Aryl Groups

1-[(Tetrahydrofuran-2-yl)methyl]piperazine (RN 832698-69-8)

- Structure : Features a methylene (-CH₂-) linkage instead of a carbonyl (-CO-).

- Properties : Increased lipophilicity (logP ~1.5–2.0) due to the absence of the polar carbonyl group.

- Application : Demonstrated utility as a brain-penetrant radioligand for σ1 receptor imaging, attributed to balanced lipophilicity and molecular weight (212.27 g/mol) .

Arylpiperazines (e.g., TFMPP, mCPP)

Stereochemical Influence

The (2R)-configuration in the target compound contrasts with racemic mixtures (e.g., 1-(tetrahydro-2-furoyl)piperazine in ). Enantiomeric purity can significantly impact receptor binding; for example, (R)-configured analogs often exhibit enhanced selectivity or potency in chiral environments .

Research Implications and Gaps

- Further studies on receptor binding (e.g., σ1, 5-HT subtypes) are warranted.

Biological Activity

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is a compound with significant potential in various biological applications. Its unique structure, which includes a piperazine ring and a tetrahydrofuran moiety, suggests diverse biological interactions. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H22N2O4

- Molecular Weight : 282.34 g/mol

- IUPAC Name : 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine

- CAS Number : 412334-56-6

The biological activity of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine ring is known for its ability to modulate neurotransmitter systems, which can influence both central nervous system (CNS) and peripheral effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and inflammation.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways associated with mood regulation, anxiety, and pain perception.

Biological Activity Overview

The biological activity of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine has been investigated in several studies:

Anticancer Activity

Research indicates that piperazine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

- A study demonstrated that a similar piperazine derivative showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Antimicrobial Properties

Piperazine compounds have also been studied for their antimicrobial effects:

- In vitro tests have shown that certain piperazine derivatives inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes .

Case Studies

Several studies highlight the potential of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine in clinical applications:

Comparative Analysis

Comparative studies with other piperazine derivatives reveal the unique attributes of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine:

| Compound | Activity Type | Efficacy |

|---|---|---|

| Piperazine A | Anticancer | Moderate |

| Piperazine B | Antimicrobial | High |

| 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine | Both | High |

Q & A

Q. Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts like BINOL-derived phosphoric acids to induce stereoselectivity during amide bond formation .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the undesired (2S)-enantiomer .

- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage reversible racemization under crystallization conditions to enhance ee >99% .

Advanced: How can computational methods predict the compound’s reactivity and bioactivity?

Q. Methodological Answer :

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, MESP maps) to predict nucleophilic/electrophilic sites. For example, the carbonyl oxygen is a strong hydrogen-bond acceptor .

- Molecular Docking : Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina. The tetrahydrofuran ring’s oxygen may form hydrogen bonds with residues like Asp113 in serotonin receptors .

- MD Simulations : Assess stability in lipid bilayers to predict blood-brain barrier permeability .

Advanced: What analytical methods validate stability under varying pH and temperature?

Q. Methodological Answer :

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) .

Advanced: How do substituents on the piperazine ring influence biological activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -CF₃) : Reduce activity by destabilizing the amide bond’s resonance (e.g., IC₅₀ increases from 0.015 μM to >1 μM in protease inhibitors) .

- Bulkier Substituents (e.g., benzodioxinyl) : Enhance binding to hydrophobic pockets (e.g., 10-fold increase in AChE inhibition) .

- Salt Bridge Disruption : N-sulfonylation of piperazine abolishes activity due to lost interactions with acidic residues (e.g., E167 in PLpro) .

Advanced: What are the compound’s metabolic pathways in vitro?

Q. Methodological Answer :

- Hepatic Microsome Assays : Incubate with rat liver microsomes and NADPH. Major metabolites include:

- Oxidative Dealkylation : Cleavage of the tetrahydrofuran ring (m/z 184 → 128).

- N-Dealkylation : Removal of the piperazine moiety (m/z 184 → 102) .

- CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4) to assess inhibition potential (IC₅₀ >50 μM indicates low risk) .

Advanced: How does the compound induce apoptosis in cancer cell lines?

Q. Methodological Answer :

- Mechanistic Studies :

- Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization (shift from red to green fluorescence) .

Advanced: What green chemistry approaches reduce waste in synthesis?

Q. Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, reducing E-factor by 30% .

- Catalyst Recycling : Immobilize HATU on silica gel for reuse (5 cycles with <5% yield drop) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min (70°C, 150W) .

Advanced: How to resolve contradictory data on the compound’s solubility?

Q. Methodological Answer :

- Controlled Experiments :

- Molecular Dynamics : Simulate hydration free energy to explain discrepancies between experimental and predicted values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.